molecular formula C7H8BrNO2 B1416151 methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate CAS No. 1092286-09-3

methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1416151
M. Wt: 218.05 g/mol
InChI Key: GZBZIQHPQZDXHK-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the empirical formula C7H8BrNO2 . It is a halogenated heterocycle . This compound is a solid and its molecular weight is 218.05 .


Molecular Structure Analysis

The molecular structure of “methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate” can be represented by the SMILES string COC(=O)c1cc(Br)cn1C . The InChI key for this compound is XYZFZMSLKMPMGW-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Reactivity

Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is a versatile intermediate in organic synthesis. It has been used in the preparation and study of brominated pyrrole derivatives, demonstrating that the bromine group in these products is not easily displaced by nucleophiles, though it can be removed by catalytic hydrogenation (Anderson & Lee, 1965). Additionally, it serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles, showcasing a strategy based on the 2H-azirine ring expansion (Khlebnikov et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, the compound has been involved in the synthesis of novel derivatives with potential therapeutic interest. For example, it has been used to create new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, which are considered interesting building blocks for accessing many nitrogen heterocycles (Rochais et al., 2004). Furthermore, it has facilitated the development of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents, indicating its value in creating compounds with antimicrobial activities (Hublikar et al., 2019).

Safety And Hazards

“Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate” is classified as a combustible solid . Its storage class code is 11 . The flash point is not applicable . It’s important to handle this compound with care to avoid potential hazards.

properties

IUPAC Name

methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-4-5(8)3-9-6(4)7(10)11-2/h3,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBZIQHPQZDXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

CAS RN

1092286-09-3
Record name methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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